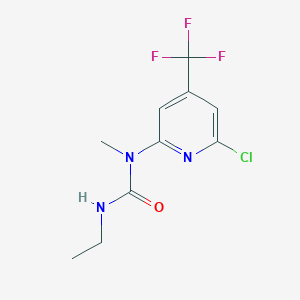
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea
Übersicht
Beschreibung
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea is a useful research compound. Its molecular formula is C10H11ClF3N3O and its molecular weight is 281.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea, with the CAS number 1311278-68-8, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and biological efficacy against various pathogens.
The molecular formula for this compound is with a molecular weight of 281.66 g/mol. Its structure features a chloro and trifluoromethyl group on a pyridine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.66 g/mol |
| CAS Number | 1311278-68-8 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. A study reported that several derivatives showed minimum inhibitory concentrations (MIC) below 20 µM, suggesting potent activity against this pathogen . The compound's structure suggests it may interfere with essential bacterial processes, potentially targeting specific enzymes or pathways critical for bacterial survival.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using HepG2 cell lines to evaluate the safety profile of this compound. The IC20 values indicated low cytotoxicity at concentrations greater than 40 µM, which is promising for therapeutic applications . This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety margin.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to disrupt critical metabolic pathways in bacteria, such as the electron transport chain and cell wall synthesis . Understanding these mechanisms will be crucial for optimizing the compound's efficacy and reducing potential resistance.
Structure-Activity Relationship (SAR)
A structure-activity relationship study involving similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications to the urea moiety and variations in substituents on the pyridine ring have been linked to changes in potency against M. tuberculosis and other pathogens .
Case Study: Inhibition of Mycobacterium tuberculosis
In a recent screening of chemical libraries, compounds structurally related to this compound were identified as potent inhibitors of M. tuberculosis. The study reported that several analogs exhibited MIC values as low as 5.9 µM, indicating strong antibacterial activity . The research emphasized the need for further optimization to enhance selectivity and reduce toxicity.
Case Study: Anticancer Potential
Another area of interest is the potential anticancer activity of this compound. Preliminary studies have suggested that similar pyridine derivatives may influence cancer cell proliferation and apoptosis pathways. More comprehensive studies are required to elucidate these effects and determine the therapeutic viability of these compounds in oncology .
Eigenschaften
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c1-3-15-9(18)17(2)8-5-6(10(12,13)14)4-7(11)16-8/h4-5H,3H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKVQHIVKRKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















